p-Hydroxycinnamic acid

Antioxidant activity Electrochemistry DPPH assay

Researchers using hydroxycinnamates in SAR or mechanistic studies face irreproducibility when substituting analogs without structural validation. p-Hydroxycinnamic acid (CAS 7400-08-0), the structurally simplest HCA scaffold, provides a validated baseline with well-characterized bioactivities for controlled experimental design. • AKR1B10 inhibition (IC₅₀ = 63 μM) for aldo-keto reductase pathway research • Selective Gram(+) antibacterial: B. subtilis MIC = 0.5 mg/mL; >99.9% S. aureus inhibition at 500 μg/mL (pH 5.0) • Defined metabolic pathway (decarboxylation to p-vinylphenol, conversion to protocatechuic acid) for reproducible GI model studies Supplied with full analytical documentation. Bulk quantities available.

Molecular Formula C9H8O3
Molecular Weight 164.16 g/mol
Cat. No. B7806491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Hydroxycinnamic acid
Molecular FormulaC9H8O3
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=CC(=O)O)O
InChIInChI=1S/C9H8O3/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6,10H,(H,11,12)
InChIKeyNGSWKAQJJWESNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

p-Hydroxycinnamic Acid: Identity and Procurement


p-Hydroxycinnamic acid (also known as p-coumaric acid, CAS 7400-08-0) is a naturally occurring hydroxycinnamic acid (HCA) characterized by a C6-C3 phenylpropanoid backbone with a single para-hydroxyl group on the phenyl ring [1]. As the structurally simplest member among the four major dietary hydroxycinnamates—which also include caffeic acid (3,4-dihydroxy substitution), ferulic acid (3-methoxy-4-hydroxy), and sinapic acid (3,5-dimethoxy-4-hydroxy)—p-hydroxycinnamic acid serves as both a biosynthetic precursor in the phenylpropanoid pathway and a widely distributed phenolic acid in fruits, vegetables, and cereals [1][2]. Its procurement relevance extends across food science, pharmaceutical development, and analytical chemistry applications as a reference standard and bioactive scaffold.

Why Substitution by Other Hydroxycinnamates Fails


Hydroxycinnamic acids share a common cinnamic acid core, yet even modest differences in ring substitution profoundly alter their physicochemical and biological properties. p-Hydroxycinnamic acid bears a single para-hydroxyl group, whereas caffeic acid adds a second ortho-hydroxyl, ferulic acid incorporates a methoxy substituent, and sinapic acid contains two methoxy groups [1]. These structural variations directly modulate electrochemical redox potential, lipophilicity, metabolic stability in gastrointestinal environments, and gut microbiota-mediated biotransformation pathways—each of which translates into quantitatively distinct performance across antioxidant, antimicrobial, and digestive stability assays [1][2]. Consequently, generic substitution among in-class HCAs without prior experimental validation introduces substantial risk of non-reproducible outcomes in both research and industrial applications.

Head-to-Head Evidence vs. In-Class Hydroxycinnamates


Redox Potential and DPPH Scavenging vs. Caffeic and Ferulic Acids

p-Hydroxycinnamic acid exhibits the highest oxidation peak potential (Ep) among major hydroxycinnamic acids, measured at +736 mV versus Ag/AgCl, reflecting substantially weaker electron-donating capacity compared to caffeic acid (+183 mV) and ferulic acid (+335 to +447 mV) [1]. This electrochemical profile correlates with DPPH radical scavenging activity, where p-hydroxycinnamic acid shows an IC50 of >100 (TE) versus 1.29 (TE) for caffeic acid and 0.781 (TE) for ferulic acid [1]. In a separate comparative assay, p-hydroxycinnamic acid demonstrated an IC50 >7.5 μmol/mL in DPPH, compared to 0.20 μmol/mL for caffeic acid and 0.63 μmol/mL for ferulic acid [2].

Antioxidant activity Electrochemistry DPPH assay

Antibacterial MIC Advantage Against Bacillus subtilis

In a comparative evaluation of cinnamic acid derivatives against common bacterial and fungal strains, p-hydroxycinnamic acid demonstrated superior antibacterial efficacy against Bacillus subtilis with a minimum inhibitory concentration (MIC) of 0.5 mg/mL and minimum bactericidal concentration (MBC) of 0.75 mg/mL [1]. While the unsubstituted parent compound cinnamic acid showed better antifungal activity against Candida albicans (MIC = 0.125 mg/mL), p-hydroxycinnamic acid was identified as the optimal antibacterial agent among the derivatives tested [1]. In an independent study against Escherichia coli and Staphylococcus aureus at varying pH conditions, p-coumaric acid was generally the most effective inhibitor among caffeic, ferulic, and p-coumaric acids, causing >99.9% inhibition of E. coli at 1000 μg/mL (pH 5.0, 48 hr) and S. aureus at 500 μg/mL (pH 5.0, 48 hr) [2].

Antibacterial activity Minimum inhibitory concentration Gram-positive bacteria

Hypochlorite Scavenging Ranking Among Hydroxycinnamates

In a systematic evaluation of five naturally occurring hydroxycinnamic acids using two independent in vitro methods based on human serum albumin (HSA) oxidation by hypochlorite (XOCI), p-coumaric acid consistently exhibited the lowest hypochlorite scavenging activity among the compounds tested [1]. The relative activity ranking was determined as: caffeic acid ≥ sinapinic acid > chlorogenic acid ≈ ferulic acid > p-coumaric acid by both the chloramine detection (TNB-based) and carbonyl assay methods [1]. This ranking directly correlates with the number and positioning of electron-donating substituents on the phenyl ring, with p-coumaric acid's single para-hydroxyl group conferring the weakest scavenging capacity in this oxidant-specific context [1].

Hypochlorite scavenging Oxidative protein damage Inflammation

Gastrointestinal Degradation Pathway vs. Caffeic Acid

Under simulated gastrointestinal digestion conditions (INFOGEST protocol), p-coumaric acid undergoes a distinct and more limited degradation pathway compared to caffeic acid [1]. p-Coumaric acid exhibited relative gastric stability but underwent gastric decarboxylation to form p-vinylphenol as a primary metabolite, with subsequent intestinal metabolism yielding protocatechuic acid via decarboxylation, oxidation, and substitution reactions [1]. In contrast, caffeic acid produced a substantially more complex metabolic profile under identical conditions, generating rosmarinic acid, ethyl ferulate, p-hydroxybenzoic acid, and ferulic acid through esterification, strong oxidation, dehydration, and radical substitution pathways [1]. Molecular docking further predicted that p-coumaric acid and its degradation products bind favorably to α-glucosidase enzymes (maltase-glucosidase and sucrase-isomaltase), though caffeic acid and its derivatives exhibited stronger predicted binding affinity [1].

Simulated digestion Metabolic stability Gut barrier

Gut Microbiota Decarboxylation Susceptibility

A comparative study of gut microbiota-mediated metabolism of hydroxycinnamic acids revealed that 4-hydrocinnamic acid (p-hydroxycinnamic acid/p-coumaric acid), caffeic acid, and ferulic acid all undergo decarboxylation and hydrogenation following anaerobic incubation with gut microbiota, whereas non-substituted cinnamic acid and sinapic acid remain stable [1]. This places p-hydroxycinnamic acid in a distinct biotransformation category among in-class compounds—susceptible to microbial metabolism unlike sinapic acid, yet sharing this metabolic fate with caffeic and ferulic acids [1]. The study further demonstrated that metabolites derived from these three HCAs exhibit greater DPPH radical scavenging activity than the parent compounds and confer enhanced protection to PC12 cells against oxidative damage [1], indicating that p-hydroxycinnamic acid functions as a pro-drug-like precursor in the gut environment.

Gut microbiota Biotransformation Bioavailability

AKR1B10 Inhibition and Anti-Inflammatory Effects

p-Hydroxycinnamic acid demonstrates measurable inhibition of human recombinant AKR1B10 (aldo-keto reductase family 1 member B10) with an IC50 of 63 μM (6.30 × 10⁴ nM), as determined via pyridine-3-aldehyde reduction assay [1]. In the context of anti-inflammatory activity, p-hydroxycinnamic acid reduces the expression of pro-inflammatory cytokines IL-6 and IL-8 as well as the mRNA expression of COX-2 and TNF-α, though class-level data indicate that anti-inflammatory potency across hydroxycinnamic acids correlates with the number and position of ring hydroxyl substituents [2]. A systematic in vitro evaluation of Brassica phytochemicals in human macrophage-like cells (HL-60 derived) demonstrated that hydroxycinnamic acids as a class exhibit significant anti-inflammatory activity at micromolar concentrations, with reduction of TNF-α, IL-6, and IL-1β production in the absence of cytotoxic effects [3].

Enzyme inhibition Aldo-keto reductase Anti-inflammatory

Application Scenarios for p-Hydroxycinnamic Acid


Low-Baseline Antioxidant Control and Redox-Stable Standard

Given its substantially higher oxidation potential (+736 mV) and >37-fold weaker DPPH scavenging capacity compared to caffeic acid, p-hydroxycinnamic acid is the optimal choice when a structurally representative hydroxycinnamate is required as a low-activity baseline control or internal standard in antioxidant assays [1]. Its minimal interference in redox-sensitive detection systems makes it particularly suitable for HPLC method validation, electrochemical sensor calibration, and comparative structure-activity relationship (SAR) studies where distinguishing the contribution of additional ring substituents is the experimental objective [1].

Gram-Positive Bacterial Inhibition in Food Preservation

The demonstrated superior antibacterial efficacy of p-hydroxycinnamic acid against Bacillus subtilis (MIC = 0.5 mg/mL) and strong inhibition of S. aureus (>99.9% at 500 μg/mL, pH 5.0) supports its selection for research programs focused on Gram-positive bacterial inhibition, particularly in acidic food matrices [1][2]. Unlike cinnamic acid, which shows preferential antifungal activity, p-hydroxycinnamic acid offers differentiated antibacterial specificity that can guide formulation strategies in natural preservative development [1][2].

Gut Barrier and Microbiota Metabolism Tracking

p-Hydroxycinnamic acid's simpler gastrointestinal degradation pathway (gastric decarboxylation to p-vinylphenol, intestinal conversion to protocatechuic acid) and established susceptibility to gut microbiota-mediated decarboxylation make it a preferred substrate for mechanistic studies of intestinal barrier function and microbial phenolic acid metabolism [1][2]. Its defined metabolic fate enables reproducible tracking of parent-to-metabolite conversion in simulated digestion models and provides a structurally tractable scaffold for investigating how microbial biotransformation modulates bioactivity [1][2].

AKR1B10-Targeted Research in Intestinal Inflammation

The documented AKR1B10 inhibitory activity (IC50 = 63 μM) combined with anti-inflammatory effects on IL-6, IL-8, COX-2, and TNF-α expression positions p-hydroxycinnamic acid as a relevant compound for research on aldo-keto reductase-associated metabolic pathways and intestinal inflammatory conditions [1][2]. The convergence of these activities is particularly relevant for gut health studies, where maintaining intestinal barrier integrity while modulating local inflammatory responses represents a critical therapeutic axis [2].

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